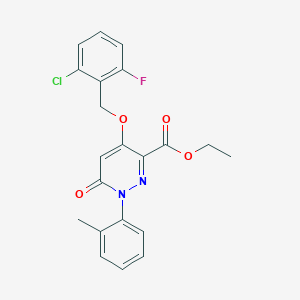

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(2-chloro-6-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O4/c1-3-28-21(27)20-18(29-12-14-15(22)8-6-9-16(14)23)11-19(26)25(24-20)17-10-5-4-7-13(17)2/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCJUOHSPIURJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=C(C=CC=C2Cl)F)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899944-01-5) is a compound with potential therapeutic applications, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 420.8 g/mol. The structure comprises a pyridazine ring, which is known for its biological significance in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C20H15ClF2N2O4 |

| Molecular Weight | 420.8 g/mol |

| CAS Number | 899944-01-5 |

This compound exhibits its biological activity primarily through the following mechanisms:

- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, it has been shown to increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest : The compound affects the cell cycle progression, leading to an accumulation of cells in the sub-G1 phase, indicative of apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Efficacy in Cancer Cell Lines

Several studies have evaluated the efficacy of this compound against various cancer cell lines:

Table 1: Efficacy Data in Different Cell Lines

| Cell Line | Concentration (µM) | % Apoptosis Induction |

|---|---|---|

| HL-60 (Human leukemia) | 0 | 0% |

| 5 | 1.6% | |

| 25 | 75.4% | |

| 50 | 80.0% | |

| HeLa (Cervical cancer) | 10 | 40% |

| MCF7 (Breast cancer) | 25 | 50% |

Case Studies and Research Findings

- Study on HL-60 Cells : A study published in Cancer Letters indicated that treatment with this compound resulted in significant apoptosis in HL-60 cells. The study highlighted that caspase-3 activity was markedly increased, suggesting effective induction of the apoptotic pathway .

- Impact on HeLa Cells : In another research effort focusing on HeLa cells, the compound demonstrated a dose-dependent increase in apoptosis and cell cycle arrest at G0/G1 phase, indicating its potential as an anticancer agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to generate ROS and alter mitochondrial membrane potential played crucial roles in mediating its cytotoxic effects .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have indicated that compounds similar to Ethyl 4-((2-chloro-6-fluorobenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-cancer Activity

Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies have shown that it induces apoptosis in various cancer cell lines, making it a candidate for further development as an anti-cancer agent .

Neuropharmacological Effects

this compound has also been investigated for its potential as a positive allosteric modulator of GABA_B receptors. This could lead to applications in treating neurological disorders such as anxiety and epilepsy .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key analogues and their substituents:

Key Observations :

- Steric Considerations : The o-tolyl group in the target compound introduces greater steric hindrance compared to phenyl or 4-fluorophenyl (), which may influence binding to biological targets.

- Halogen Diversity: Dual chloro/fluoro substitution (target compound) offers opportunities for halogen bonding, a feature absent in analogues with single halogens () or non-halogenated groups ().

Physical and Chemical Properties

- Melting Points : Analogues in exhibit melting points ranging from 106°C (compound 12c) to 223°C (compound 12d). The target compound’s benzyloxy and o-tolyl groups likely increase molecular weight and packing efficiency, suggesting a higher melting point (>200°C).

- Lipophilicity : The trifluoromethyl group () typically increases logP (e.g., XLogP3 ≈ 3.4 ). The target compound’s benzyloxy and dual halogens may further elevate logP, enhancing membrane permeability but reducing aqueous solubility.

Q & A

Basic: What synthetic routes are commonly employed to synthesize this pyridazine derivative?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving:

- Knoevenagel condensation to form α,β-unsaturated esters.

- Michael addition with thioxoimidazolidinone intermediates (e.g., using Lawesson’s reagent for sulfur incorporation) .

- Esterification under basic conditions to introduce the ethyl carboxylate group.

Key parameters include solvent choice (anhydrous dioxane for reflux), reaction time (24 hours for sulfurization), and purification via column chromatography. Example yields range from 50–70% for analogous pyridazine derivatives .

Advanced: How can regioselectivity challenges in functionalizing the pyridazine core be addressed?

Methodological Answer:

Regioselectivity is influenced by:

- Electronic effects : Electron-withdrawing groups (e.g., o-tolyl) direct substitution to the para position.

- Steric hindrance : Bulky substituents (e.g., 2-chloro-6-fluorobenzyl) favor reactions at less hindered sites.

- Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) enhance selectivity in cyclization steps . Computational modeling (DFT) is recommended to predict reactive sites and optimize conditions .

Basic: What crystallographic methods validate the compound’s structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs for structure solution (SHELXD) and refinement (SHELXL) .

- ORTEP-3 for thermal ellipsoid visualization to confirm molecular geometry .

- Validation checks in PLATON to detect twinning, disorder, or missed symmetry . Example metrics: R1 < 0.05, wR2 < 0.12 for high-quality data .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer:

- Graph set analysis (Etter’s formalism) identifies recurring motifs like D(2) chains or R₂²(8) rings .

- Hydrogen bond metrics : For pyridazine derivatives, typical O–H···N and C–H···O interactions have distances of 2.6–3.0 Å and angles > 120° .

- Thermogravimetric analysis (TGA) correlates packing density with thermal stability. Tightly packed crystals (via H-bond networks) show higher decomposition temperatures .

Basic: Which spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Mass spectrometry (HRMS) : Look for [M+H]⁺ peaks (e.g., m/z 410.1 for iodophenyl analogs) .

- IR spectroscopy : Stretches at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C–O ester) .

Advanced: How can computational studies predict puckering in the dihydropyridazine ring?

Methodological Answer:

- Cremer-Pople parameters quantify ring puckering using out-of-plane displacements (amplitude q and phase φ ) .

- DFT calculations (B3LYP/6-31G*) optimize geometry and compare with XRD data. Example: A six-membered ring with q₂ = 0.45 Å indicates moderate puckering .

- Torsion angle analysis identifies boat or chair conformations in fused rings .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Methodological Answer:

- Cross-validation : Use PLATON ’s ADDSYM to check for missed symmetry in XRD data .

- Dynamic effects : NMR may average conformations (e.g., puckering), while XRD captures static structures. Variable-temperature NMR clarifies dynamics .

- Complementary techniques : Pair SC-XRD with solid-state NMR or Raman spectroscopy to reconcile discrepancies .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard assessment : While GHS data may be absent, assume toxicity based on structural analogs (e.g., chlorobenzyl groups). Use PPE (gloves, goggles) and fume hoods .

- First aid : For exposure, rinse with water (15 mins for skin/eyes) and consult medical guidance .

- Storage : Under nitrogen at –20°C to prevent ester hydrolysis .

Advanced: How to design bioactivity studies targeting adenosine receptors?

Methodological Answer:

- Binding assays : Use radioligand displacement (³H-CCPA for A₁ receptors) with HEK293 cells expressing human receptors .

- Functional assays : Measure cAMP inhibition (EC₅₀) via ELISA. Pyridazine carboxylates often show IC₅₀ values < 1 µM .

- SAR analysis : Modify the o-tolyl or benzyloxy groups to enhance selectivity over A₂A/A₃ subtypes .

Basic: What purification strategies optimize yield and purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.